BQ-123 sodium
Description
Discovery and Isolation from Natural Sources
The story of BQ-123 begins with the isolation of a series of natural products from the fermentation broth of the bacterium Streptomyces misakiensis in 1991. wikipedia.orgrpsg.org.uk These initial compounds, cyclic pentapeptides, were identified as antagonists of the endothelin A (ETA) receptor. nih.gov Through systematic modifications of these naturally occurring peptides, researchers aimed to enhance their potency and selectivity. nih.gov One of the key modifications involved replacing the D-Glutamic acid residue with D-Aspartic acid, which was found to enhance the activity. nih.gov This line of research led to the synthesis of BQ-123, a highly soluble, potent, and selective ETA receptor antagonist. nih.gov The sodium salt form of BQ-123 is particularly favored in research due to its practical solubility in saline solutions. nih.gov
Early Characterization as a Biochemical Research Tool
BQ-123 was quickly recognized for its value as a biochemical tool due to its high selectivity for the ETA receptor over the ETB receptor. ncats.iomerckmillipore.com This selectivity allows researchers to specifically investigate the functions mediated by the ETA receptor. ncats.ioresearchgate.net Early studies demonstrated that BQ-123 competitively antagonizes the effects of endothelin-1 (B181129), such as vasoconstriction. researchgate.net It works by preventing ET-1 from binding to its ETA receptor, thereby inhibiting the downstream signaling pathways. wikipedia.orgresearchgate.net
The compound's utility was further solidified by its use in a wide range of in vitro and in vivo experimental models. rpsg.org.uk Researchers have employed BQ-123 to study the role of the ETA receptor in various physiological processes, including the regulation of vascular tone and blood pressure. ncats.ionih.gov Its application has also been crucial in investigating the involvement of the endothelin system in pathological conditions such as hypertension, renal dysfunction, and cardiovascular diseases. rpsg.org.uknih.goversnet.org
Detailed Research Findings
The specificity of BQ-123 has enabled detailed investigations into the distinct roles of endothelin receptor subtypes. For instance, studies using BQ-123 have helped to differentiate the vasoconstrictor effects mediated by ETA receptors from the vasodilator and other responses mediated by ETB receptors. nih.gov Research using BQ-123 has shown that it can reverse established contractions induced by ET-1, indicating its ability to displace the agonist from its receptor. wikipedia.org
Table 1: Key Properties of BQ-123 Sodium
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | wikipedia.org |
| Molecular Formula | C₃₁H₄₁N₆O₇ · Na | sigmaaldrich.com |
| Molecular Weight | 632.68 g/mol | sigmaaldrich.com |
| CAS Number | 136553-81-6 | wikipedia.org |
| Mechanism of Action | Selective Endothelin A (ETA) receptor antagonist | wikipedia.orgncats.io |
| Ki for ETA Receptor | 17 nM - 40 nM | merckmillipore.comhellobio.com |
| Ki for ETB Receptor | 2.5 µM - 11 µM | merckmillipore.comhellobio.com |
| Primary Use | Biochemical research tool | wikipedia.orgncats.io |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
136655-57-7 |
|---|---|
Molecular Formula |
C31H41N6NaO7 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
sodium;2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetate |
InChI |
InChI=1S/C31H42N6O7.Na/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);/q;+1/p-1/t21-,22+,23+,24-,26+;/m0./s1 |
InChI Key |
FLIKEIGEOXCRRG-JKNHBXRPSA-M |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Bq 123 Sodium
Endothelin Receptor Antagonism Profile
The pharmacological utility of BQ-123 stems from its specific and high-affinity binding to one of the two major endothelin receptor subtypes, the ETA receptor.
Selectivity for Endothelin A (ETA) Receptor Subtype
BQ-123 demonstrates a pronounced selectivity for the ETA receptor over the endothelin-B (ETB) receptor. researchgate.net This selectivity is a key feature of its pharmacological profile. Studies have reported that BQ-123 has an affinity for the ETB receptor that is approximately 2500 times lower than its affinity for the ETA receptor. nih.gov For instance, research has shown Ki values of 1.4 nM for ETA receptors and 1500 nM for ETB receptors, underscoring this high degree of selectivity. Other studies have reported similar findings, with Ki values of 40 nM for ETA versus 2.5 µM for ETB. merckmillipore.com This specificity allows for the targeted investigation of ETA receptor-mediated pathways, distinguishing them from those activated by ETB receptors. researchgate.net
Binding Affinity and Potency Characterization
The potency of BQ-123 as an ETA receptor antagonist is well-documented through various binding and functional assays. The reported binding affinity values, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), highlight its potent nature.
Studies have determined Ki values for BQ-123 in the low nanomolar range. For example, in cultured rat vascular smooth muscle cells (VSMCs), BQ-123 competitively inhibited the binding of radiolabeled endothelin-1 (B181129) ([¹²⁵I]ET-1) with an apparent Ki of 4 nM. nih.gov Other reported Ki values for the ETA receptor are 1.4 nM and 40 nM.
The IC50 value, which measures the concentration of an antagonist required to inhibit a specific biological response by 50%, further characterizes its potency. BQ-123 has been shown to have an IC50 of 7.3 nM for the ETA receptor. nih.govselleckchem.comtargetmol.commedchemexpress.com In functional assays, BQ-123 suppressed ET-1-induced intracellular calcium elevation with an IC50 value of 28 nM. nih.gov In studies on human meningioma sections, BQ-123 competed for [¹²⁵I]ET-1 binding with an IC50 of 320 nM. nih.gov
| Parameter | Value | Receptor | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| Ki | 1.4 nM | ETA | Not Specified | |
| Ki | 4.0 nM | ETA | Rat Vascular Smooth Muscle Cells | nih.gov |
| Ki | 40 nM | ETA | Not Specified | |
| Ki | 1500 nM (1.5 µM) | ETB | Not Specified | |
| Ki | 2500 nM (2.5 µM) | ETB | Not Specified | |
| IC50 | 7.3 nM | ETA | Not Specified | nih.govmedchemexpress.com |
| IC50 | 28 nM | ETA | Cultured Rat Mesangial Cells (Functional Assay) | nih.gov |
| IC50 | 320 nM | ETA | Human Meningioma Tissue | nih.gov |
Mechanism of Action at the Receptor Level
BQ-123 exerts its effects by directly interacting with the ETA receptor, preventing the binding of its natural ligand, endothelin-1 (ET-1), and thereby inhibiting downstream signaling.
Disruption of Endothelin-1 Binding
The primary mechanism of BQ-123 is the physical obstruction of ET-1 binding to the ETA receptor. By occupying the receptor's binding site, BQ-123 prevents ET-1 from docking and initiating the conformational changes necessary for receptor activation. nih.gov This has been demonstrated in various experimental models, where BQ-123 effectively competes with and displaces radiolabeled ET-1 from its binding sites on cells and tissues. nih.govnih.gov Research indicates that BQ-123 can not only prevent the initial binding of ET-1 but can also reverse established responses to ET-1, suggesting it can facilitate the dissociation of ET-1 from its receptor. wikipedia.orgnih.gov
Competitive Antagonism of ETA Receptors
The nature of the antagonism by BQ-123 is competitive. researchgate.netnih.gov This means that BQ-123 and ET-1 compete for the same binding site on the ETA receptor. In functional studies, the presence of BQ-123 shifts the concentration-response curve for ET-1 to the right, a hallmark of competitive antagonism. nih.gov This indicates that a higher concentration of the agonist (ET-1) is required to elicit the same level of response in the presence of the antagonist (BQ-123). This competitive interaction has been observed in various physiological responses, including ET-1-induced vasoconstriction and cellular proliferation. researchgate.netnih.gov
Modulation of Intracellular Signaling Pathways
By blocking the activation of ETA receptors, BQ-123 effectively inhibits the intracellular signaling pathways that are normally triggered by ET-1. ETA receptors are G-protein coupled receptors, and their activation by ET-1 typically leads to the stimulation of phospholipase C (PLC). drugbank.com
BQ-123 has been shown to inhibit the ET-1-induced activation of PLC, which in turn blocks the hydrolysis of phosphoinositides. researchgate.netnih.gov This prevents the formation of key second messengers, namely inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The inhibition of IP3 formation is particularly significant, as IP3 is responsible for mobilizing calcium from intracellular stores, such as the endoplasmic reticulum. plos.org Consequently, BQ-123 has been demonstrated to suppress ET-1-induced elevations in intracellular calcium concentration in a dose-dependent manner. nih.gov
The blockade of these signaling cascades has profound effects on cellular functions. For example, the proliferation of vascular smooth muscle cells and other cell types stimulated by ET-1 is mediated through these pathways. Studies have confirmed that BQ-123 inhibits ET-1-induced DNA synthesis and cell proliferation. nih.govnih.gov Furthermore, BQ-123 has been reported to attenuate inflammatory responses by modulating the IL13/STAT6/Arg1 signaling pathway and may also inhibit the PI3K/Akt signaling pathway. nih.govnih.govfrontiersin.org
G Protein-Coupled Receptor Activation Modulation
BQ-123 exerts its primary pharmacological effect by modulating the activation of the endothelin-A (ETA) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. It acts as a competitive antagonist, specifically blocking the binding of endothelin-1 (ET-1) to the ETA receptor subtype. researchgate.net This selectivity is a key feature of its molecular profile; BQ-123 demonstrates a significantly higher affinity for the ETA receptor compared to the ETB receptor subtype. nih.gov
Binding studies have quantified this selectivity, showing that BQ-123 competitively inhibits the binding of radiolabeled ET-1 to ETA receptors with a high affinity. nih.govnih.govnih.gov The inhibitory constant (Ki) for BQ-123 at ETA receptors is reported to be as low as 1.4 nM, whereas its affinity for ETB receptors is substantially lower, with a Ki value of 1500 nM, indicating a more than 1000-fold selectivity for the ETA subtype. This specific antagonism prevents the conformational changes in the receptor that are necessary for G protein activation, thereby blocking the initiation of downstream signaling pathways typically triggered by ET-1. Research indicates that BQ-123 can effectively displace ET-1 from the ETA receptor, leading to the reversal of established physiological responses like cellular contraction. wikipedia.orgnih.gov The specificity of BQ-123 is further highlighted by its lack of effect on signaling pathways initiated by other GPCRs, such as those for arginine vasopressin (AVP) and angiotensin II (Ang II). nih.govjst.go.jp
| Receptor Subtype | Parameter | Value | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| ETA | Ki | 1.4 nM | Not Specified | |
| ETB | Ki | 1500 nM | Not Specified | |
| ETA | IC50 | 7.3 nM | Porcine Aortic Smooth Muscle Cells | nih.govselleckchem.com |
| ETA | Apparent Ki | 4 x 10-9 M (4 nM) | Rat Vascular Smooth Muscle Cells | nih.gov |
| ETA | IC50 | 3.2 x 10-7 M | Human Meningioma Sections | nih.gov |
Phosphoinositide Breakdown Inhibition
Upon activation by ET-1, the ETA receptor couples to Gq/11 proteins, which in turn activate the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). BQ-123, by blocking the initial ET-1 binding to the ETA receptor, effectively inhibits this entire cascade.
Studies in cultured rat vascular smooth muscle cells have demonstrated that BQ-123 dose-dependently inhibits the ET-1-stimulated formation of IP3. nih.gov This blockade of phosphoinositide breakdown is a direct consequence of preventing ETA receptor activation. nih.govselleckchem.com The inhibition of IP3 generation prevents its subsequent binding to IP3 receptors on the endoplasmic reticulum, thereby blocking the release of stored intracellular calcium (Ca2+) into the cytosol. nih.govnih.gov This action is crucial, as the elevation of intracellular Ca2+ is a key trigger for many of the cellular responses mediated by ET-1, including cell contraction and proliferation. nih.gov In renal cortical slices, BQ-123 was shown to inhibit ET-1-induced IP formation by approximately 70%, confirming its role as a potent inhibitor of this signaling pathway. researchgate.net
STAT6/Arg1 Signaling Pathway Involvement
Beyond its direct antagonism of ET-1 signaling, BQ-123 has been shown to modulate immune cell function through the STAT6/Arg1 signaling pathway. nih.govfrontiersin.org Research has revealed that treatment with BQ-123 can promote the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). nih.govnih.gov This activation is not a direct effect on the ETA receptor on these cells but rather an indirect mechanism involving the IL-13/STAT6/Arg1 signaling axis. frontiersin.org
The process involves an upregulation of Interleukin-13 (IL-13) following BQ-123 treatment. frontiersin.org IL-13 then acts on PMN-MDSCs, leading to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 6 (STAT6). frontiersin.org Activated STAT6 subsequently promotes the expression of Arginase-1 (Arg1), a key enzyme associated with the immunosuppressive function of these cells. frontiersin.org The functional importance of this pathway is highlighted by findings that inhibiting STAT6 reverses the BQ-123-induced immunosuppressive activity and downregulates Arg1 expression. frontiersin.org This signaling cascade is recognized as a significant contributor to inflammation resolution. jci.orgnih.gov
| Signaling Pathway | Key Molecular Target | Effect of BQ-123 | Downstream Consequence | Reference |
|---|---|---|---|---|
| G Protein-Coupled Receptor Signaling | Endothelin-A (ETA) Receptor | Competitive Antagonism | Inhibition of G-protein activation | wikipedia.orgresearchgate.net |
| Phosphoinositide Signaling | Phospholipase C (PLC) Activity (via ETA) | Inhibition | Decreased formation of Inositol 1,4,5-trisphosphate (IP3); Inhibition of intracellular Ca2+ mobilization | nih.govselleckchem.comnih.gov |
| STAT6/Arg1 Signaling | STAT6 Phosphorylation (via IL-13) | Upregulation/Activation | Increased Arginase-1 (Arg1) expression in PMN-MDSCs | nih.govfrontiersin.orgnih.gov |
Cellular Responses and Biological Effects in vitro
The molecular actions of BQ-123 translate into distinct cellular responses and biological effects that have been characterized in various in vitro models. These effects primarily stem from its ability to block ET-1-mediated pathways.
Inhibition of Vascular Smooth Muscle Cell Proliferation
ET-1 is a potent mitogen for vascular smooth muscle cells (VSMCs), and its proliferative effects are implicated in the pathogenesis of vascular diseases. nih.gov BQ-123 has been consistently shown to inhibit the proliferation of VSMCs induced by ET-1. jst.go.jpnih.gov This inhibitory effect has been observed in VSMCs derived from different vascular beds, including rat aorta and human pulmonary arteries. nih.govnih.gov
Modulation of Neuronal Cell Survival under Hypoxic Conditions
In the central nervous system, ET-1 is recognized as a powerful vasoconstrictor that can contribute to neuronal damage during ischemic events, such as stroke. nih.gov In vitro and in vivo studies have pointed to a neuroprotective role for BQ-123. By antagonizing the ETA receptor, BQ-123 can mitigate the detrimental effects of ET-1 on neuronal cells under hypoxic or ischemic conditions.
One study demonstrated that BQ-123 administration significantly increased the survival of hippocampal CA1 neurons in a model of transient global ischemia. nih.gov This finding suggests that ETA receptor antagonists could be beneficial in salvaging neurons that are at risk of dying following an ischemic insult. nih.gov The protective effect is largely attributed to the prevention of the intense and prolonged vasoconstriction mediated by ET-1, thereby improving blood flow and oxygen delivery to vulnerable brain tissue. nih.gov
Regulation of Inflammatory Cytokine Expression
The ET-1/ETA receptor system is also involved in modulating inflammatory responses. BQ-123 has been shown to exert anti-inflammatory effects by regulating the expression of various cytokines. nih.govfrontiersin.org Specifically, research indicates that BQ-123 can reduce the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.govfrontiersin.org
This regulatory effect is also linked to its influence on immune cells. BQ-123 can alleviate allergic airway inflammation by inhibiting the function of Group 2 innate lymphoid cells (ILC2s). frontiersin.orgnih.gov ILC2s are significant producers of type 2 cytokines, such as IL-5 and IL-13. By impairing the activation and proliferation of ILC2s, BQ-123 leads to a decrease in the production of these cytokines, thereby mitigating the inflammatory response in models of allergic asthma. frontiersin.orgnih.gov
| Cellular Response | Model System | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Vascular Smooth Muscle Cell (VSMC) Proliferation | Rat Aortic & Human Pulmonary Artery SMCs | Inhibition of ET-1-induced proliferation and DNA synthesis | Blockade of ETA receptor-mediated mitogenic signals | nih.govnih.govnih.gov |
| Neuronal Cell Survival | Gerbil Model of Global Ischemia | Increased survival of hippocampal CA1 neurons | Antagonism of ET-1-induced vasoconstriction and neurotoxicity | nih.gov |
| Inflammatory Cytokine Expression | Mouse Models of Inflammation | Reduced expression of TNF-α, IL-1, IL-6 | Blockade of the ET-1/ETA inflammatory pathway | nih.govfrontiersin.org |
| ILC2 Function | Mouse Model of Allergic Airway Inflammation | Inhibition of ILC2 activation and proliferation; Reduced IL-5 and IL-13 production | Impairment of ILC2 effector functions | frontiersin.orgnih.gov |
Structure Activity Relationship Sar Studies of Bq 123 Sodium
Cyclic Pentapeptide Backbone Analysis
BQ-123 is a cyclic pentapeptide, meaning it is composed of five amino acid residues linked in a circular structure. wikipedia.orgnih.gov This cyclic nature imparts a significant degree of conformational rigidity compared to linear peptides, which is a crucial factor in its high affinity and selectivity for the endothelin-A (ETA) receptor. The specific sequence of amino acids in BQ-122 is cyclo(D-Trp-D-Asp-Pro-D-Val-Leu). nih.govresearchgate.net The backbone of this cyclic peptide is formed by the repeating sequence of amide bonds linking the amino acid residues.
Conformational Analysis and Beta-Turn Structures
Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have been instrumental in elucidating the three-dimensional structure of BQ-123 in solution. researchgate.netresearchgate.net These studies have revealed that the cyclic pentapeptide backbone of BQ-123 is not planar but adopts a specific folded conformation.
A key feature of this conformation is the presence of a beta-turn, specifically a type II β-turn. wikipedia.orgresearchgate.net This is a common structural motif in proteins and peptides where the polypeptide chain reverses its direction. In BQ-123, this turn is stabilized by a hydrogen bond. researchgate.net Additionally, an inverse gamma-turn has also been identified, further constraining the peptide's structure. wikipedia.orgresearchgate.net The presence of these turns is critical for positioning the amino acid side chains in the correct orientation for binding to the ETA receptor.
Role of Specific Amino Acid Residues in Antagonistic Activity
Each of the five amino acid residues in BQ-123 plays a specific role in its antagonistic activity. The D-configuration of several amino acids is a notable feature.
D-Tryptophan (D-Trp): The bulky indole (B1671886) side chain of tryptophan is crucial for the interaction with the receptor. Modifications to this residue, such as the introduction of substituents at the C-2 position of the indole ring, have been shown to modulate the antagonist's potency and selectivity for ETA versus ETB receptors. nih.gov For instance, introducing 2-halo or 2-methyl groups can lead to combined ETA/ETB antagonists, while a 2-cyano group results in ETB-selective antagonists. nih.gov
Proline (Pro): This residue is known to induce turns in peptide chains, and in BQ-123, it is located at the onset of a beta-turn. wikipedia.orgwikiwand.com The fixed dihedral angle of the proline ring contributes significantly to the rigidity of the backbone. The proline carbonyl oxygen is also a key site for sodium ion binding. wikipedia.orgwikiwand.com
D-Valine (D-Val) and Leucine (B10760876) (Leu): These aliphatic amino acids contribute to the hydrophobic character of the peptide, which is important for its interaction with nonpolar regions of the ETA receptor.
The specific arrangement of these residues, dictated by the cyclic backbone and the beta-turn structures, creates a pharmacophore that mimics the C-terminal portion of endothelin-1 (B181129), allowing it to bind to the ETA receptor and block the action of the natural ligand. researchgate.netnih.gov
Sodium Ion Binding Site Characterization
A fascinating aspect of BQ-123's chemistry is its ability to bind sodium ions. wikipedia.org Mass spectrometry studies have been pivotal in identifying the location of the sodium ion binding site. nih.gov The primary binding site involves the carbonyl oxygen of the proline residue. wikipedia.orgwikiwand.comnih.gov When the peptide-sodium complex is subjected to collisionally activated decomposition, the ring opens at the Asp-Pro amide bond, and the sodium ion, acting as a fixed charge, directs the fragmentation pattern. nih.gov This interaction with sodium ions may have physiological relevance, as BQ-123 has been shown to increase the reabsorption of sodium ions in proximal tubule cells. wikipedia.org
Computational Modeling and Pharmacophore Development
Computational modeling has been a valuable tool in understanding the structure-activity relationship of BQ-123. Molecular dynamics simulations, constrained by data from NMR experiments, have been used to generate detailed three-dimensional models of the peptide. researchgate.netnih.gov These models have confirmed the presence of the beta-turn and gamma-turn structures and have provided insights into the spatial arrangement of the amino acid side chains.
Based on the structural information from both experimental and computational studies, a pharmacophore model for ETA receptor antagonists can be developed. This model defines the essential three-dimensional arrangement of functional groups required for high-affinity binding. The key elements of the BQ-123 pharmacophore include the hydrophobic groups of Trp, Val, and Leu, the hydrogen bond acceptors and donors involved in the beta-turn, and the specific spatial orientation of the Asp side chain.
Design and Synthesis of Analogs for Enhanced Selectivity and Potency
The understanding of BQ-123's structure-activity relationship has guided the design and synthesis of numerous analogs with the aim of improving potency, selectivity, and pharmacokinetic properties.
One approach has been the systematic replacement of each amino acid residue to probe its importance. For example, a "self-deconvoluting" cyclic pentapeptide library was created to explore a vast number of combinations, which ultimately re-discovered the BQ-123 sequence as the most potent. nih.govacs.org This study also identified other analogs with varying potencies, providing valuable SAR data. acs.org
Another strategy has involved the modification of specific residues. As mentioned earlier, substitutions on the D-tryptophan ring have led to analogs with altered ETA/ETB selectivity. nih.gov Furthermore, the synthesis of analogs with modified backbones or the incorporation of unnatural amino acids has been explored to create more constrained or conformationally distinct peptides. nih.gov For instance, replacing proline with other cyclic amino acids can impact the turn structure and, consequently, the biological activity. nih.gov
Fluorescently labeled derivatives of BQ-123 have also been synthesized to be used as probes in biological imaging studies, which required careful consideration of how the fluorescent tag would affect the peptide's binding properties. researchgate.net
Relative Potency of BQ-123 Analogs
| Analog | Relative Potency |
|---|---|
| cyclo(L-Pro-d-Val-l-Leu-d-Trp-d-Asp) (BQ-123) | 1.0 |
| cyclo(L-Pro-d-Val-l-Trp-d-Trp-d-Asp) | 0.1 |
| cyclo(L-Pro-d-Pro-l-Leu-d-Trp-d-Asp) | 0.0 |
| cyclo(L-Pro-d-Pro-l-Trp-d-Trp-d-Asp) | 0.0 |
Data from a study involving a self-deconvoluting cyclic pentapeptide library. acs.org
Inhibitory Concentration (IC50) of BQ-123 and Related Compounds
| Compound | Receptor | IC50 |
|---|---|---|
| BQ-123 | ETA | 7.3 nM |
| BQ-123 | ETB | 18 µM |
| BE-18257A | ETA | 1.4 µM |
| BE-18257B | ETA | 0.47 µM |
Data from in vitro binding assays. nih.gov
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| BQ-123 sodium | |
| Endothelin-1 | |
| BE-18257A | |
| BE-18257B | |
| BQ-788 | |
| Macitentan | |
| Bosentan | |
| IRL 1038 | |
| IRL 1620 | |
| FR139317 | |
| PD156707 | |
| PD 145065 | |
| Sarafotoxin S6c | |
| [Ala1,3,11,15]ET-1 | |
| IPI-147 | |
| IPI-725 | |
| BQ3020 | |
| Aristolochic acid A | |
| Phosphoramidone |
Preclinical in Vivo Investigations and Physiological Research Models
Cardiovascular System Research Models
Research employing animal models of cardiovascular disease has been crucial in understanding the therapeutic potential and physiological action of BQ-123.
Hypertensive Animal Models
BQ-123 has been extensively studied in various animal models of hypertension, demonstrating the significant role of ET-A receptors in blood pressure regulation.
Spontaneously Hypertensive Rats (SHR): In conscious and unrestrained Spontaneously Hypertensive Rats (SHR), sustained intravenous infusions of BQ-123 produced dose-dependent reductions in mean arterial pressure. nih.gov The antihypertensive effect was primarily a result of a decrease in total peripheral resistance, as the cardiac output was only minimally reduced. nih.gov In stroke-prone spontaneously hypertensive rats (SHRSP) on a high-salt diet, continuous administration of BQ-123 attenuated the age-related increase in blood pressure and reduced the incidence of cerebral infarction, renal sclerosis, and fibrosis. nih.gov Furthermore, BQ-123 prevented the increase in heart weight to body weight ratio and aortic wall thickness in these salt-loaded SHRSP. nih.gov
DOCA-Salt Hypertensive Rats: In the deoxycorticosterone acetate (B1210297) (DOCA)-salt model of hypertension, BQ-123 also demonstrated antihypertensive effects. nih.gov Studies have shown that while BQ-123 infusion did not alter the basal release of catecholamines, it did enhance the nerve-stimulated release of epinephrine (B1671497) in DOCA-salt hypertensive rats, suggesting a modulatory role of ET-A receptors on adrenal medullary function in this model. ahajournals.orgnih.gov Previous research had indicated that selective ET-A receptor antagonists like BQ-123 produced only a moderate lowering of blood pressure in this model. psu.edu
B2 Kinase Knockout Mice: In mice with a genetic disruption of the kinin B2 receptor, which become hypertensive on a high-salt diet, BQ-123 administration significantly reduced mean arterial blood pressure. nih.gov This finding suggests that the hypertensive state in this salt-sensitive genetic model is, at least in part, mediated by the endothelin system acting through ET-A receptors. nih.gov
Table 1: Effects of BQ-123 in Hypertensive Animal Models
| Animal Model | Key Findings | Reference(s) |
|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in mean arterial pressure; decreased total peripheral resistance. | nih.gov |
| Stroke-Prone SHR (SHRSP) + Salt | Attenuated rise in blood pressure; reduced cerebral infarction and renal damage. | nih.gov |
| DOCA-Salt Hypertensive Rats | Dose-dependent decrease in blood pressure; enhanced nerve-stimulated epinephrine release. | nih.govnih.gov |
| B2 Kinase Knockout Mice + Salt | Significantly reduced mean arterial blood pressure. | nih.gov |
Myocardial Ischemia-Reperfusion Injury Models
The role of BQ-123 in the context of myocardial injury following ischemia and reperfusion (I/R) has been investigated, highlighting a cardioprotective effect. In rat models where myocardial infarction was induced by coronary artery occlusion followed by reperfusion, treatment with BQ-123 resulted in significant improvements in cardiac function and a reduction in the infarct area. nih.gov This protective action was associated with decreased oxidative stress, as evidenced by restored myocardial enzyme activities and maintenance of the heart's redox status. nih.gov Ultrastructural studies confirmed the protective effects, showing less myocardial necrosis, edema, and inflammation in BQ-123-treated animals. nih.gov Similarly, in rat heart transplantation models, which inherently involve ischemia-reperfusion, BQ-123 significantly improved myocardial and endothelial functional recovery during the early reperfusion phase. psu.eduoup.com These findings suggest that endogenous endothelin-1 (B181129), acting via ET-A receptors, contributes to the pathogenesis of myocardial I/R injury. nih.govportlandpress.com
Table 2: BQ-123 in Myocardial Ischemia-Reperfusion (I/R) Injury Models
| Animal Model | Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Coronary Artery Occlusion/Reperfusion | Improved cardiac function, reduced infarct size, decreased oxidative stress, preserved myocardial structure. | nih.gov |
| Rat Heart Transplant | Cold Ischemic Preservation/Reperfusion | Improved myocardial and endothelial functional recovery. | psu.eduoup.com |
Vascular Tone and Hemodynamic Regulation Studies in Animal Models
BQ-123 has been utilized as a tool to probe the influence of ET-A receptors on vascular tone and hemodynamics. In SHR, the blood pressure-lowering effect of BQ-123 is attributed to a reduction in total peripheral resistance. nih.gov Studies in rats exposed to eucapnic intermittent hypoxia, a model for sleep apnea-induced hypertension, showed that acute administration of BQ-123 dose-dependently decreased mean arterial pressure, and chronic infusion prevented the development of hypertension. nih.gov In studies of retinal hemodynamics in rats, BQ-123 was shown to inhibit the decrease in retinal blood flow stimulated by endothelin-3, indicating that ET-A receptors mediate vasoconstriction in this vascular bed. arvojournals.org However, BQ-123 did not alter the pressor response or tachycardia observed in pithed SHR following stimulation of the sympathetic outflow, suggesting it does not interfere with sympathetic neurotransmission to the vasculature. nih.gov
Renal System Research Models
The endothelin system is a key regulator of renal function, and BQ-123 has been instrumental in clarifying the role of ET-A receptors in the kidney under pathological conditions.
Ischemia-Induced Acute Renal Failure Models
In rat models of ischemic acute renal failure induced by clamping the renal artery and vein, BQ-123 has demonstrated significant protective effects. nih.gov When administered during the pre- and post-ischemic periods, BQ-123 prevented the decrease in creatinine (B1669602) clearance and the rise in blood urea (B33335) nitrogen and plasma creatinine. nih.govresearchgate.net Morphological analysis revealed that BQ-123 treatment prevented necrosis of the proximal tubules. nih.gov The compound was also effective in limiting the accumulation of mitochondrial calcium in the renal cortex, which occurs in the early phase of ischemic acute renal failure. nih.gov Furthermore, even when administered after the ischemic insult in established severe acute renal failure, BQ-123 markedly improved tubular reabsorption of sodium, moderately increased the glomerular filtration rate, and significantly improved the survival rate of the animals. nih.govjci.org
Table 3: Effects of BQ-123 in Ischemia-Induced Acute Renal Failure (ARF) Rat Models
| Study Focus | Key Findings | Reference(s) |
|---|---|---|
| Prophylactic Treatment | Prevented decline in creatinine clearance; prevented increases in BUN and plasma creatinine; prevented proximal tubular necrosis. | nih.govresearchgate.net |
| Treatment of Established ARF | Improved survival rate; markedly improved tubular sodium reabsorption; moderately increased GFR. | nih.govjci.org |
| Mechanism | Limited mitochondrial calcium accumulation in the renal cortex. | nih.gov |
Renal Hemodynamics and Perfusion Pressure Modulation
BQ-123 has been used to investigate the role of ET-A receptors in controlling renal blood flow and vascular resistance. In anesthetized rats, pretreatment with BQ-123 significantly blunted the fall in glomerular blood flow and the vasoconstriction of arcuate arteries, interlobular arteries, and afferent arterioles induced by an infusion of endothelin-1. nih.gov This demonstrates that ET-A receptors are directly involved in endothelin-1-mediated vasoconstriction in the rat kidney. nih.gov In rats fed a high-salt diet, a condition that blunts renal autoregulation, acute blockade of ET-A receptors with BQ-123 normalized the autoregulatory behavior of afferent arterioles in response to changes in perfusion pressure. physiology.org In aging rats, which exhibit elevated blood pressure and reduced renal function, pretreatment with BQ-123 improved glomerular filtration rate and renal plasma flow, with a more pronounced effect in older animals. ekb.eg These studies collectively support a critical role for ET-A receptor activation in the modulation of renal vascular tone and the response to various physiological and pathological stimuli.
Tubular Function and Sodium Reabsorption Mechanisms
BQ-123 sodium, a selective endothelin-A (ETA) receptor antagonist, has been investigated for its effects on renal tubular function and sodium handling in various research models. Studies suggest that its mechanism of action involves the modulation of sodium reabsorption in different segments of the nephron.
In models of ischemia-induced acute renal failure in rats, BQ-123 has demonstrated efficacy in reversing the condition, which has been partly attributed to its ability to increase the reabsorption of sodium ions in proximal tubule cells. wikipedia.org In rats recovering from moderate acute renal failure, BQ-123 infusion led to a significant decrease in the fractional excretion of sodium (FENa), indicating enhanced tubular reabsorption. jci.org
Conversely, studies in healthy humans have shown that intravenous infusion of BQ-123 resulted in an increased fractional excretion of sodium by about 20% without altering lithium clearance, which is a marker for proximal tubule sodium handling. nih.govoup.comoup.com This suggests that in a healthy physiological state, BQ-123 may primarily act on the distal parts of the tubule to promote natriuresis. nih.gov Further supporting a distal tubular site of action, research on isolated mouse cortical collecting ducts (CCDs) demonstrated that endothelin-1 (ET-1) inhibits sodium reabsorption via both ETA and ETB receptors. nih.gov The application of BQ-123 counteracted this effect, restoring sodium reabsorption to baseline levels. nih.gov Specifically, BQ-123 restored the benzamil-sensitive portion of sodium transport, pointing to a modulatory effect on the epithelial sodium channel (ENaC). nih.gov
The effects of BQ-123 on sodium excretion can differ depending on the experimental model. For instance, in intact normotensive Wistar-Kyoto rats, BQ-123 infusion decreased urinary sodium excretion. core.ac.uk However, in a different model of renal ischemia/reperfusion injury in rats, BQ-123 administration was associated with a significant increase in the fractional excretion of sodium in both the ischemic and contralateral kidneys. jst.go.jp
Table 1: Effect of BQ-123 on Renal Sodium Handling in Different Research Models
| Research Model | Key Finding | Reference |
|---|---|---|
| Healthy Humans | Increased fractional excretion of sodium (FENa) by 20%; no change in lithium clearance. | nih.govoup.comoup.com |
| Rats with Ischemia-Induced Acute Renal Failure | Suggested to increase sodium reabsorption in proximal tubules. | wikipedia.org |
| Rats with Moderate Acute Renal Failure | Significantly decreased FENa. | jci.org |
| Isolated Mouse Cortical Collecting Duct | Restored sodium reabsorption by counteracting ET-1's inhibition of ENaC. | nih.gov |
| Intact Wistar-Kyoto Rats | Decreased urinary sodium excretion. | core.ac.uk |
| Rats with Ischemia/Reperfusion Injury | Significantly increased FENa in both ischemic and non-ischemic kidneys. | jst.go.jp |
Interactions with Renin-Angiotensin System in Renal Physiology
Further investigations have explored the interplay between ETA receptor blockade and angiotensin II's effects on the kidney. In healthy volunteers, the co-infusion of BQ-123 with angiotensin II significantly blunted the renal vasoconstriction typically induced by angiotensin II. nih.gov Specifically, BQ-123 attenuated the angiotensin II-mediated decreases in renal blood flow and glomerular filtration rate, as well as the increase in renal vascular resistance. nih.gov These findings indicate that a substantial part of the renal vasoconstrictor action of angiotensin II is mediated through the endothelin system via ETA receptors. nih.gov In rat models, it has also been suggested that ETA receptor activation contributes to the angiotensin II-induced reduction in the responsiveness of renal mechanosensory nerves. cdnsciencepub.com
Table 2: Influence of BQ-123 on the Renin-Angiotensin System and its Renal Effects
| Research Model | Parameter Measured | Effect of BQ-123 | Reference |
|---|---|---|---|
| Healthy Humans | Plasma Renin Concentration | Increased up to 62% | nih.govoup.comoup.com |
| Angiotensin II Levels | Increased up to 70% | ||
| Healthy Humans (Co-infused with Angiotensin II) | Angiotensin II-induced renal vasoconstriction | Significantly blunted | nih.gov |
| Rats | Angiotensin II effect on renal mechanosensory nerves | Contributes to the reduction in responsiveness | cdnsciencepub.com |
Synergistic Effects with Angiotensin-Converting Enzyme Inhibition in Renal Function Models
Research has revealed a synergistic relationship between ETA receptor antagonism with BQ-123 and angiotensin-converting enzyme (ACE) inhibition. In human subjects, the combination of BQ-123 with the ACE inhibitor enalapril (B1671234) produced a greater reduction in mean arterial pressure than BQ-123 alone. nih.gov More significantly for renal function, this combined therapy markedly increased effective renal blood flow, decreased effective renal vascular resistance, and led to a substantial rise in urinary sodium excretion. nih.govoup.com These pronounced renal benefits were not observed with either agent administered individually. nih.gov The mechanism underlying this synergy was found to be dependent on the ETB receptor and nitric oxide, as the effects were nullified by an ETB receptor antagonist or a nitric oxide synthase inhibitor. nih.gov
In preclinical models of kidney disease, this synergy is also evident. In rats with nephropathy induced by hyperlipidemia, combined treatment with BQ-123 and the ACE inhibitor captopril (B1668294) was effective in reducing biochemical markers of kidney damage, such as blood urea nitrogen (BUN) and serum creatinine, and improving kidney pathology. researchgate.neteurekaselect.comnih.gov Similarly, in a model of diabetic nephropathy in uninephrectomized rats, combining ETA receptor blockade with the ACE inhibitor lisinopril (B193118) resulted in the regression of both glomerular and interstitial injury. oup.com In contrast, monotherapy with either agent only attenuated the progression of the renal injury. oup.com
Neurobiological System Research Models
Cerebral Vasospasm Models Following Subarachnoid Hemorrhage
BQ-123 has been extensively studied for its potential to mitigate cerebral vasospasm, a critical complication following subarachnoid hemorrhage (SAH). Endothelin-1 is strongly implicated in the pathogenesis of this condition, and as a selective ETA receptor antagonist, BQ-123 directly counteracts its vasoconstrictive effects. nih.govahajournals.org
In a rat model of SAH, the direct intracisternal injection of BQ-123 was shown to completely prevent the early-phase reduction in cerebral blood flow. jci.orgnih.govicm.edu.pl However, intravenous administration did not yield the same protective effect, which suggests that BQ-123 does not readily cross the blood-brain barrier. nih.govphysiology.org Studies in larger animal models, including canine and primate models of SAH, have also demonstrated that BQ-123 can effectively prevent both early and delayed cerebral vasospasm. icm.edu.plahajournals.org Furthermore, in rats, administering BQ-123 during the late phase of vasospasm (48 hours post-SAH) led to a significant dilation of the constricted basilar artery, a decrease in the thickness of the arterial wall, and a reduction in associated inflammatory cell infiltration. researchgate.net
Epilepsy and Seizure Activity Models (e.g., Pentylenetetrazole-induced Seizures)
The role of BQ-123 has been explored in models of epilepsy, particularly seizures induced by pentylenetetrazole (PTZ). The rationale for these investigations stems from evidence that endothelin-1 can enhance neuronal excitability. researcher.liferesearchgate.net
In studies using PTZ to induce tonic-clonic seizures in rats, pretreatment with BQ-123 was found to significantly impede the development and propagation of seizure activity. targetmol.comglpbio.commedchemexpress.com The administration of BQ-123 significantly delayed the onset of seizures. glpbio.com A notable finding from one study was that in the group of rats treated with BQ-123 prior to PTZ administration, the majority of animals did not experience a major seizure. researchgate.net Histological analysis of brain tissue from these rats revealed an increased number of neuronal hyperchromatic nuclei within the hippocampal gyrus dentatus, a finding interpreted as a sign of a neuroprotective effect. researchgate.net The proposed mechanism is that BQ-123 attenuates the heightened neuronal excitability and glutamatergic transmission that is promoted by endothelin-1 acting on ETA receptors. researcher.liferesearchgate.net
Table 3: Effect of BQ-123 in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
| Parameter | Observation in BQ-123 Treated Group | Reference |
|---|---|---|
| Seizure Formation & Spread | Significantly impeded | targetmol.comglpbio.commedchemexpress.com |
| Seizure Onset | Significantly delayed | glpbio.com |
| Incidence of Major Seizures | Reduced (8 of 9 rats had no major seizure in one study) | researchgate.net |
| Hippocampal Histology | Increased number of neuronal hyperchromatic nuclei | researchgate.net |
Neuronal Protection and Neurogenesis Studies under Hypoxic Conditions
BQ-123 has demonstrated neuroprotective properties in research models of hypoxic injury. In primary cultures of rat brain cells, treatment with BQ-123 not only increased the population of β-III tubulin-positive neurons under normal oxygen (normoxic) conditions but also prevented the neuronal loss that occurs under low oxygen (hypoxic) conditions. glpbio.comnih.gov
The protective effects of BQ-123 on neural cells have been shown to be comparable to those of erythropoietin (EPO), a known neuroprotective agent. glpbio.comnih.gov When applied concurrently, BQ-123 and EPO exhibited an additive protective effect on the generation of neurons, particularly under normoxic conditions. nih.gov This protective action extends to glial cells, as BQ-123 was also found to improve the survival of human fetal astroglial cell lines during both normoxia and hypoxia. nih.govspandidos-publications.com The underlying mechanism may involve the cellular response to hypoxia, as BQ-123 has been shown to block the induction of hypoxia-inducible factor-1α (HIF-1α) during prolonged moderate hypoxia, indicating that ETA receptor signaling is a component of the HIF-1 pathway activation. physiology.org
Central Nervous System Activity and Blood-Brain Barrier Penetration in Animal Models
BQ-123 has been a subject of investigation for its effects on the central nervous system (CNS), particularly in conditions involving vascular dysfunction and for its ability to traverse the blood-brain barrier (BBB).
Research in a rat model of subarachnoid hemorrhage (SAH), a condition often leading to severe cerebral vasospasm, has shown that endothelin plays a role in the pathogenesis of this vasoconstriction. nih.gov While intravenous administration of BQ-123 did not affect the reduction in cerebral blood flow post-SAH, direct intracisternal injection of BQ-123 completely prevented this decrease. nih.gov This suggests that while BQ-123 is effective at the receptor level within the CNS, its penetration across an intact BBB is limited. nih.govarvojournals.org Other studies have noted that active efflux transport systems at the BBB may be involved in removing compounds like BQ-123 from the brain. nih.gov In non-stressed, conscious rats, the central administration of BQ-123 by itself did not significantly alter mean arterial pressure, though it did blunt pressure decreases during recovery from stress. physiology.org
In models of neuropathic pain, repeated intrathecal administration of BQ-123 in rats with sciatic nerve ligation was found to alleviate mechanical allodynia, indicating that central ETA receptor antagonism can modulate pain processing pathways. researchgate.net Furthermore, in doxorubicin-induced heart failure models in rats, central blockade of ETA receptors with BQ-123 was shown to decrease the baroreflex response of both heart rate and renal sympathetic nerve activity, highlighting the role of central endothelin in regulating sympathetic hyperactivity. cdnsciencepub.com
Immunological and Inflammatory Process Research Models
The endothelin system, via the ETA receptor, is deeply involved in modulating inflammatory and immune responses. BQ-123 has been used extensively in various animal models to probe these mechanisms.
Acute Inflammation Models (e.g., Colitis, Pneumonia, Hepatitis)
BQ-123 has demonstrated significant anti-inflammatory effects in several murine models of acute inflammation. frontiersin.orgnih.gov In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, papain-induced pneumonia, and concanavalin (B7782731) A (ConA)-induced hepatitis, treatment with BQ-123 effectively relieved inflammation. frontiersin.orgnih.govnih.gov The therapeutic effects were associated with the accumulation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) in the inflamed tissues (colon, lung, and liver), which helped to attenuate the inflammatory response. frontiersin.orgnih.gov Studies have shown that blocking the Endothelin-1/Endothelin-A receptor system can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. frontiersin.org
Role in Polymorphonuclear Myeloid-Derived Suppressor Cell (PMN-MDSC) Activation and Function
A key mechanism for the anti-inflammatory action of BQ-123 involves its effect on PMN-MDSCs, which are pathologically activated immature myeloid cells. Research has shown that BQ-123 activates PMN-MDSCs in mice. frontiersin.orgnih.govnih.gov This activation is mediated through the IL13/STAT6/Arg1 signaling pathway. frontiersin.orgnih.govfrontiersin.org The immunosuppressive activity of these BQ-123-induced PMN-MDSCs is dependent on Arginase 1 (Arg1). frontiersin.orgnih.gov It is noteworthy that BQ-123 appears to selectively activate PMN-MDSCs but not monocytic MDSCs (M-MDSCs). frontiersin.orgnih.gov The transfer of these BQ-123-induced PMN-MDSCs into mice was also effective at dampening inflammation in models of colitis, pneumonia, and hepatitis. frontiersin.org
T-Cell Dependent Immunomodulation Mechanisms
The immunomodulatory effects of BQ-123 are critically dependent on T-cells. The attenuation of acute inflammation by BQ-123-induced PMN-MDSCs occurs in a T-cell-dependent manner. frontiersin.orgnih.govnih.gov In experiments using Rag2 knockout mice, which lack mature T and B cells, the administration of BQ-123-induced PMN-MDSCs did not result in the remission of inflammation. frontiersin.orgnih.govnih.gov However, when CD3+ T cells were co-injected with the PMN-MDSCs, the acute inflammation was significantly relieved. frontiersin.orgnih.govnih.gov This indicates a crucial interaction between the BQ-123-activated suppressor cells and T-cells to mediate the anti-inflammatory effect.
Respiratory System Research Models
In the respiratory system, the endothelin system is a key contributor to the pathophysiology of chronic inflammatory diseases like asthma, particularly in the context of airway remodeling.
Airway Remodeling and Cell Proliferation Research
Airway remodeling involves structural changes such as airway smooth muscle (ASM) cell hypertrophy and hyperplasia. nih.gov Endothelin-1 (ET-1) is a known mitogen for human ASM cells. nih.gov In laboratory studies, BQ-123 has been used to investigate the role of the ETA receptor in this process. sigmaaldrich.com Research on human asthmatic bronchial airway smooth muscle (BASM) cells showed that ET-1 acts as a co-mitogen with epidermal growth factor (EGF) to promote cell proliferation, and this effect was significantly reduced by BQ-123. nih.govresearcher.life This suggests that the proliferative effect of ET-1 is mediated mainly through the ETA receptor. nih.gov
Furthermore, BQ-123 has been shown to alleviate allergic airway inflammation. frontiersin.orgnih.gov It reduces the activation and proliferation of Group 2 innate lymphoid cells (ILC2s), which are key drivers of type 2 inflammation, and inhibits their production of type 2 cytokines. frontiersin.orgnih.gov This effect is mediated by regulating the phosphorylation of the extracellular signal-regulated kinase (ERK) and the stability of the GATA3 transcription factor in ILC2s. frontiersin.orgnih.gov BQ-123 has been reported to alleviate chronic airway inflammatory obstructive asthma by reducing fibrocyte differentiation. frontiersin.org
Table of Preclinical Research Findings for this compound
| Research Area | Model System | Key Findings with this compound | Citations |
| Central Nervous System | Rat model of subarachnoid hemorrhage | Intracisternal (but not IV) administration prevented cerebral vasospasm, indicating poor BBB penetration. | nih.gov |
| Conscious, non-stressed rats | Central administration did not alter mean arterial pressure but blunted stress-recovery hypotension. | physiology.org | |
| Rat model of neuropathic pain | Repeated intrathecal administration alleviated mechanical allodynia. | researchgate.net | |
| Rat model of doxorubicin-induced heart failure | Central administration decreased the baroreflex response of heart rate and renal sympathetic nerve activity. | cdnsciencepub.com | |
| Acute Inflammation | Murine models of colitis, pneumonia, and hepatitis | Attenuated acute inflammation and reduced pro-inflammatory cytokine expression. | frontiersin.orgnih.govnih.govresearchgate.net |
| Immunomodulation | Murine models | Activated PMN-MDSCs via the IL13/STAT6/Arg1 signaling pathway. | frontiersin.orgnih.govfrontiersin.org |
| Rag2 knockout mouse models (T-cell deficient) | The anti-inflammatory effect of BQ-123-induced PMN-MDSCs was lost, but restored by co-injection of T-cells. | frontiersin.orgnih.govnih.gov | |
| Respiratory System | Human asthmatic bronchial airway smooth muscle cells | Inhibited ET-1/EGF-induced cell proliferation. | nih.govresearcher.life |
| Murine models of allergic airway inflammation | Alleviated inflammation by reducing the function and proliferation of Group 2 innate lymphoid cells (ILC2s). | frontiersin.orgnih.gov | |
| Murine models of chronic obstructive asthma | Reduced fibrocyte differentiation and progression. | frontiersin.org |
Modulation of Inflammatory Responses in Airway Cells
BQ-123 has been investigated for its ability to mitigate inflammatory processes in various preclinical models of airway disease, including asthma, chronic obstructive pulmonary disease (COPD), and acute pneumonia. As a selective antagonist of the ET-A receptor, BQ-123 works by blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory mediator.
In studies of allergic airway inflammation, BQ-123 has demonstrated efficacy in reducing key inflammatory markers. Research in mouse models of asthma has shown that BQ-123 can decrease the infiltration of eosinophils into the bronchoalveolar lavage fluid (BALF). spandidos-publications.comselleckchem.com Eosinophils are critical effector cells in allergic asthma, and their reduction points to a significant anti-inflammatory effect of BQ-123. Furthermore, treatment with BQ-123 has been associated with a decrease in the levels of type 2 cytokines, such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13), in the BALF. spandidos-publications.comselleckchem.com These cytokines are pivotal in orchestrating the allergic inflammatory cascade. The mechanism of action appears to involve the inhibition of group 2 innate lymphoid cells (ILC2s), which are a major source of these type 2 cytokines. selleckchem.com BQ-123 has been shown to reduce the activation and proliferation of ILC2s. selleckchem.com
In the context of COPD, research using a cigarette smoke extract-induced emphysema model in rats found that BQ-123 could prevent the development of emphysematous changes. nih.gov This was accompanied by a reduction in the concentrations of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in lung tissue. nih.gov Additionally, BQ-123 was observed to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that contribute to the breakdown of the extracellular matrix in the lungs, a hallmark of emphysema. nih.gov
Investigations into acute lung inflammation have also yielded promising results. In a mouse model of papain-induced acute pneumonia, BQ-123 treatment led to a reduction in lung inflammation, as evidenced by histological analysis. spandidos-publications.com This was associated with a decrease in the total number of cells and eosinophils in the BALF. spandidos-publications.com Another study focusing on lipopolysaccharide (LPS)-induced oxidative stress in rat lungs demonstrated that BQ-123 could significantly inhibit the increase in TNF-α concentration. targetmol.com
Interestingly, some research suggests that BQ-123's anti-inflammatory effects in the airways may be mediated through the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). spandidos-publications.com In a mouse model of acute pneumonia, BQ-123 treatment was found to attenuate inflammation in a T-cell-dependent manner, associated with the accumulation of these immunosuppressive cells in the lungs. spandidos-publications.com
Table 1: Effects of BQ-123 on Inflammatory Markers in Airway Cells (Preclinical In Vivo Studies)
| Research Model | Key Findings |
|---|---|
| Mouse Model of Allergic Airway Inflammation | - Decreased eosinophil infiltration in BALF. spandidos-publications.comselleckchem.com - Reduced levels of IL-5 and IL-13 in BALF. spandidos-publications.comselleckchem.com - Inhibition of ILC2 activation and proliferation. selleckchem.com |
| Rat Model of Cigarette Smoke-Induced Emphysema | - Reduced concentrations of TNF-α and IL-1β in lung tissue. nih.gov - Decreased activity of MMP-2 and MMP-9. nih.gov |
| Mouse Model of Papain-Induced Acute Pneumonia | - Attenuated lung inflammation. spandidos-publications.com - Reduced total cell and eosinophil counts in BALF. spandidos-publications.com |
| Rat Model of LPS-Induced Lung Oxidative Stress | - Inhibited the increase in TNF-α concentration. targetmol.com |
| Mouse Model of Acute Pneumonia | - Attenuated acute inflammation via T-cell-dependent PMN-MDSC activation. spandidos-publications.com |
Reproductive System Research Models
LPS-Induced Preterm Birth Prevention Studies
The role of BQ-123 has been explored in the context of preventing preterm birth, particularly in models where inflammation is the underlying trigger. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory cascade that leads to preterm labor in animal models.
In a mouse model of LPS-induced preterm delivery, treatment with BQ-123 demonstrated a significant ability to prevent preterm birth. nih.gov One study reported that while 90% of mice treated with LPS alone delivered prematurely, the rate of preterm delivery was reduced in a dose-dependent manner in mice that also received BQ-123. nih.gov A higher dose of BQ-123 reduced the preterm delivery rate to 14.3%. nih.gov
The mechanism behind this protective effect appears to be the modulation of the inflammatory response within the uterus and placenta. Research has shown that BQ-123 administration following an LPS challenge can shift the cytokine profile from a pro-inflammatory to an anti-inflammatory state. nih.gov Specifically, BQ-123 treatment was found to decrease the levels of the pro-inflammatory cytokines IL-1β and TNF-α in the placenta. nih.gov
Crucially, BQ-123 was shown to induce the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine, in both the uterus and placenta. nih.gov This increase in IL-10 is thought to be a key factor in counteracting the inflammatory cascade initiated by LPS and thereby preventing the onset of preterm labor. nih.gov The administration of BQ-123 appears to dismantle a positive feedback loop involving pro-inflammatory cytokines and ET-1, which is associated with LPS exposure. researchgate.net
Table 2: Effects of BQ-123 in LPS-Induced Preterm Birth Mouse Models
| Parameter | Effect of BQ-123 Treatment |
|---|---|
| Rate of Preterm Delivery | - Significantly reduced in a dose-dependent manner. nih.gov |
| Pro-inflammatory Cytokines (Placenta) | - Decreased levels of IL-1β and TNF-α. nih.gov |
| Anti-inflammatory Cytokines (Uterus and Placenta) | - Increased production of IL-10. nih.gov |
| Endothelin-1 (ET-1) Transcription (Uterus) | - Decreased transcription of ET-1. nih.gov |
Advanced Research Methodologies and Techniques Utilizing Bq 123 Sodium
Radioligand Binding Assays for Receptor Function Studies
Radioligand binding assays are fundamental in characterizing the interaction between BQ-123 and endothelin receptors. These assays typically use a radiolabeled form of BQ-123, such as [3H]BQ-123, to quantify its binding to cell membranes or tissues expressing endothelin receptors. nih.gov
Key findings from these studies demonstrate the high selectivity of BQ-123 for the ETA receptor subtype over the ETB subtype. tocris.com For instance, competition binding assays show that BQ-123 has a significantly higher affinity for ETA receptors, with reported inhibitor constant (Ki) values of approximately 1.4 to 7.3 nM, compared to its affinity for ETB receptors, which is in the micromolar range (e.g., 1500 nM or 18 μM). tocris.comnih.gov This high selectivity makes BQ-123 an ideal probe for isolating and studying ETA receptor function.
Scatchard analysis of [3H]BQ-123 binding has been used to determine the density of ETA receptors (Bmax) and their affinity (Kd) in various cell types, including human neuroblastoma SK-N-MC cells and astrocytoma 1321N1 cells. nih.govkarger.com In SK-N-MC cells, [3H]BQ-123 binds to a single class of sites with a high affinity (Kd of 3.2 nM). nih.gov Similarly, in astrocytoma 1321N1 cells, the Kd value for [3H]BQ-123 was found to be 2.29 nmol/l with a Bmax of 128 fmol/mg protein. karger.com The rapid association and dissociation kinetics of [3H]BQ-123 make it a valuable tool for determining the equilibrium inhibition constants of other compounds targeting the ETA receptor. nih.gov
| Receptor Subtype | Ki Value (nM) | Cell Line/Tissue | Reference |
|---|---|---|---|
| ETA | 1.4 | - | tocris.com |
| ETB | 1500 | - | tocris.com |
| ETA | 3.3 | Human neuroblastoma SK-N-MC | nih.gov |
| ETB | 970 | Human neuroblastoma SK-N-MC (vs. BQ-3020) | nih.gov |
Chromatographic Techniques for Compound Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification, quantification, and analysis of BQ-123 sodium in biological samples. fishersci.nothermofisher.comthermofisher.comfishersci.camerckmillipore.com HPLC methods coupled with fluorescence or mass spectrometry detection provide high sensitivity and specificity for measuring BQ-123 concentrations in plasma and other biological fluids. nih.govresearchgate.net
One established method involves precipitating plasma proteins with ethanol, followed by centrifugation and injection of the supernatant into an HPLC system with a C18 or Spherisorb S5 ODS column. nih.govoup.com Fluorescence detection, with excitation and emission wavelengths typically set around 284 nm and 348 nm respectively, allows for precise quantification. nih.gov More advanced methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for even greater selectivity and sensitivity, enabling the study of BQ-123 stability and degradation kinetics in complex matrices like human synovial fluid. researchgate.net These analytical methods are crucial for pharmacokinetic studies that correlate plasma concentrations of BQ-123 with its pharmacodynamic effects. nih.gov
Flow Cytometry for Immune Cell Phenotyping
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream. In the context of BQ-123 research, it has been employed to investigate the compound's effects on immune cells. Studies have used flow cytometry to phenotype and quantify specific immune cell populations, such as polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). frontiersin.org
Research has shown that BQ-123 treatment can increase the frequency of CD11b+Ly6G+Ly6CLow/- PMN-MDSCs in the spleen, peripheral blood mononuclear cells (PBMCs), and liver of mice. frontiersin.orgnih.gov Flow cytometry is used to identify these cells based on the expression of specific surface markers (CD11b, Ly6G, and Ly6C). nih.gov Furthermore, intracellular flow cytometry can be used to measure the levels of proteins like IL-13 within these cells, providing insights into the mechanisms by which BQ-123 modulates immune responses. frontiersin.orgnih.gov The technique has also been used to assess the impact of BQ-123 on T-cell proliferation by co-culturing sorted PMN-MDSCs with T-cells labeled with proliferation dyes like CFSE. nih.gov In other studies, flow cytometry has been used to measure intracellular calcium mobilization in neutrophils in response to endothelin-1 (B181129) and to assess the blocking effect of BQ-123. haematologica.orgresearchgate.net
Gene Expression Analysis (e.g., mRNA expression)
Gene expression analysis provides critical insights into the molecular mechanisms underlying the effects of BQ-123. Techniques like Northern blot analysis and quantitative real-time polymerase chain reaction (RT-qPCR) are used to measure changes in the mRNA levels of specific genes in response to BQ-123 treatment.
Studies have demonstrated that BQ-123 can inhibit the expression of preproendothelin-1 (ppET-1) mRNA induced by angiotensin II and ET-1 in cardiac fibroblasts. nih.gov In failing hearts of rats with heart failure, long-term administration of BQ-123 has been shown to normalize the altered gene expression of several key cardiac markers. ahajournals.org For example, it inhibits the upregulation of atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) mRNA and normalizes the expression of ryanodine (B192298) receptor and sarcoplasmic reticulum Ca2+-ATPase (SERCA) mRNA. ahajournals.org
In the context of immunology, RT-qPCR has revealed that BQ-123 treatment leads to increased mRNA levels of S100A8, S100A9, and arginase-1 (Arg1), and decreased levels of IRF8 in PMN-MDSC-like cells, which are characteristic molecular features of these suppressor cells. frontiersin.org These gene expression studies are vital for elucidating the signaling pathways modulated by ETA receptor blockade with BQ-123. frontiersin.orgnih.gov
| Gene | Cell/Tissue Type | Effect of BQ-123 | Research Context | Reference |
|---|---|---|---|---|
| preproET-1 (ppET-1) | Rat Cardiac Fibroblasts | Inhibits ANG II- and ET-1-induced expression | Cardiac Fibrosis | nih.gov |
| Atrial Natriuretic Peptide (ANP) | Rat Failing Myocardium | Inhibits upregulation | Heart Failure | ahajournals.org |
| β-Myosin Heavy Chain (β-MHC) | Rat Failing Myocardium | Inhibits upregulation | Heart Failure | ahajournals.org |
| Ryanodine Receptor | Rat Failing Myocardium | Normalizes expression | Heart Failure | ahajournals.org |
| S100A8 / S100A9 | Mouse PMN-MDSC-like cells | Upregulates expression | Inflammation | frontiersin.org |
| IRF8 | Mouse PMN-MDSC-like cells | Downregulates expression | Inflammation | frontiersin.org |
In Vitro Cell Culture Systems for Mechanistic Elucidation
In vitro cell culture systems are indispensable for dissecting the cellular and molecular mechanisms of BQ-123 action. Various cell lines and primary cell cultures are used to model specific biological processes and diseases. For instance, cultured human meningioma cells have been used to demonstrate that BQ-123 can inhibit ET-1-induced DNA synthesis and cell proliferation, suggesting a role for the ETA receptor in tumor growth. nih.gov
Similarly, cultured rat cardiac fibroblasts have been used to show that the growth-promoting effects of angiotensin II are partly mediated by an autocrine/paracrine loop involving ET-1, which can be blocked by BQ-123. nih.gov Bovine retinal pericytes in culture have been used to characterize the presence of both ETA and ETB receptors, with BQ-123 selectively inhibiting the binding of [125I]ET-1. arvojournals.org Studies using rat vascular smooth muscle cells (A-10 cell line) have shown that BQ-123 inhibits ET-1-induced phosphoinositide breakdown. researchgate.net These cell-based models allow for controlled experiments to elucidate signaling pathways, such as the involvement of the PI3K-Akt pathway in the neuroprotective effects of BQ-123 after subarachnoid hemorrhage. researchgate.net
Animal Model Preparation and Physiological Monitoring Techniques
Animal models are crucial for studying the systemic effects of BQ-123 in vivo. Various models of cardiovascular and other diseases have been employed. For example, spontaneously hypertensive rats (SHRs) and DOCA-salt hypertensive rats are used to investigate the role of the endothelin system in hypertension. oup.comahajournals.orgoup.com In these models, animals are often surgically prepared with arterial catheters for direct and continuous measurement of blood pressure and heart rate. ahajournals.orgoup.com
Physiological monitoring techniques are key to assessing the impact of BQ-123. In studies on heart failure in rabbits, hemodynamic parameters and renal sympathetic nerve activity (RSNA) were recorded to show that chronic blockade of the ETA receptor with BQ-123 can reduce sympathoexcitation. physiology.org In rat models of renal injury, intravital videomicroscopy of the split hydronephrotic kidney allows for direct measurement of luminal diameters of different renal vessels and glomerular blood flow, demonstrating that BQ-123 can attenuate ET-1-induced vasoconstriction. nih.gov Similarly, in diabetic rats, retinal blood flow is quantified using digitized video fluorescein (B123965) angiography to show that BQ-123 can increase retinal perfusion. arvojournals.org These sophisticated techniques provide a dynamic and integrated view of the physiological responses to ETA receptor antagonism.
Peptide Library Screening and Positional Scan Approaches
The discovery and optimization of peptide-based drugs like BQ-123 often involve peptide library screening and positional scanning approaches. nih.govgenscript.com These methodologies allow for the rapid synthesis and evaluation of a large number of peptide variants to identify sequences with improved activity or other desirable properties.
A positional scanning synthetic combinatorial library approach was famously used to "rediscover" the sequence of BQ-123. nih.gov In this method, a library is created where each position in the peptide sequence is systematically substituted with a variety of amino acids. By screening these sub-libraries for their ability to antagonize the ETA receptor, the most potent amino acid at each position can be identified. This process uniquely led back to the original BQ-123 sequence, cyclo(L-Pro-D-Val-L-Leu-D-Trp-D-Asp), validating the power of this technique for lead identification and optimization within a constrained set of cyclic peptides. nih.gov These computational and high-throughput screening tools are instrumental in the rational design of new peptide-based therapeutics targeting G protein-coupled receptors. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the three-dimensional solution structure of this compound. This advanced analytical method provides detailed information about the atomic-level conformation of the molecule in different solvent environments, revealing the spatial arrangement of its constituent amino acid residues.
Initial NMR studies on BQ-123, a cyclic pentapeptide with the sequence cyclo(-D-Trp-D-Asp-L-Pro-D-Val-Leu-), were fundamental in establishing its complex folded structure. nih.gov These investigations, often conducted in solvents such as a mixture of acetonitrile (B52724) and water or dimethyl sulfoxide (B87167) (DMSO), have consistently shown that the peptide backbone is well-defined and adopts a constrained conformation. researchgate.netrsc.org The structure is characterized by the presence of two key secondary structural elements: a type II β-turn and an inverse γ-turn. nih.govresearchgate.net This linked turn conformation is a dominant feature of the molecule's backbone. nih.gov Specifically, the type II β-turn involves the leucine (B10760876) and D-tryptophan residues at the corner positions. nih.gov
Further detailed analysis using two-dimensional NMR techniques confirmed that the proline residue exclusively adopts a trans conformation within the peptide backbone. researchgate.net Evidence from proton exchange experiments, which measure the rate at which amide (NH) protons exchange with solvent deuterium, indicated that two of the NH protons are shielded from the solvent. researchgate.net This slow exchange is strong evidence for their participation in stable intramolecular hydrogen bonds, which are crucial for maintaining the folded structure of the peptide. researchgate.net
The orientation of the amino acid side chains, which is critical for receptor binding and biological activity, has also been thoroughly investigated. NMR studies revealed that the side chains are highly ordered. nih.gov Interestingly, their specific spatial orientation can vary depending on the solvent used, highlighting the molecule's conformational adaptability. nih.gov In aqueous solutions, a notable interaction occurs where the leucine side chain is oriented towards the indole (B1671886) ring of the tryptophan residue. nih.gov This arrangement is believed to reduce the exposure of non-polar surfaces to the aqueous environment and results in unusual upfield shifts in the NMR spectrum for the leucine's methyl protons. nih.gov
The following table summarizes the key structural features of BQ-123 as elucidated by various NMR spectroscopic techniques.
| Structural Feature | NMR-Derived Finding | Technique/Observation | Reference(s) |
| Backbone Conformation | Contains a type II β-turn and an inverse γ-turn. | 1D/2D NMR, Molecular Dynamics | nih.govresearchgate.netnih.gov |
| Proline Conformation | Proline residue exists in the trans isomeric state. | 2D NMR (COSY, TOCSY) | researchgate.net |
| Hydrogen Bonding | Two amide (NH) protons are involved in intramolecular hydrogen bonds. | Slow proton-deuterium exchange rates in NMR. | researchgate.net |
| Side Chain Orientation | Side chains are highly ordered but their orientation is solvent-dependent. | NOE data, Chemical Shift Analysis | nih.govnih.gov |
| Leucine-Tryptophan Interaction | In aqueous media, the leucine side chain folds over the tryptophan indole ring. | Unusual upfield chemical shifts for leucine methyl protons observed in NOESY. | nih.gov |
| Backbone Dihedral Angles (φ) | φ angles were uniquely determined for most residues. | Measurement of homonuclear (³J H,H) and heteronuclear (³J C,H) coupling constants. | rsc.org |
| Advanced Methods | Use of ¹³C-edited TOCSY to measure carbon-proton coupling constants. | Reduced ambiguity in structural determination compared to NOE-only methods. | rsc.org |
These comprehensive NMR studies have been instrumental, providing a detailed structural blueprint that informs our understanding of how this compound interacts with its biological target, the endothelin-A receptor.
Future Directions and Emerging Research Avenues for Bq 123 Sodium
Exploration of Uncharacterized Molecular Targets Beyond ET-A Receptor
Future research could focus on:
Atypical Endothelin Receptors: Reports have suggested the existence of novel ET-A and ET-B receptor subtypes that mediate responses to endothelin-1 (B181129) (ET-1). taylorandfrancis.com It is currently unknown if BQ-123 exhibits any affinity or modulatory activity at these atypical receptors. Characterizing the binding kinetics and functional impact of BQ-123 on these putative receptor subtypes could reveal new mechanisms of action, particularly in tissues where ET-1 responses are not fully inhibited by conventional antagonists. taylorandfrancis.com
Direct Ion Interactions: Nuclear Magnetic Resonance (NMR) studies have indicated that the proline carbonyl oxygen atom within the cyclic peptide structure of BQ-123 serves as a binding site for sodium ions. wikipedia.org The molecule displays a high affinity for sodium, with the potential to coordinate up to three ions. wikipedia.org While this is known, the functional consequence of this sodium binding, beyond its role in the compound's salt form, is not fully understood. Research could explore whether this intrinsic sodium-binding capacity influences ion channel function, membrane potential, or cellular processes in a manner independent of ET-A receptor blockade.
Immune Cell Surface Proteins: BQ-123 has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). frontiersin.org Although this effect is linked to ET-A receptor blockade, the precise molecular target on the surface of PMN-MDSCs that initiates this activation remains to be fully characterized. Future studies could employ proteomic and binding assays to identify if BQ-123 interacts directly with other cell surface proteins on immune cells, which could explain its immunomodulatory effects.
Investigation of Novel Cellular Signaling Pathways and Crosstalk
The blockade of the ET-A receptor by BQ-123 initiates a cascade of intracellular events. The ET-A receptor is a G protein-coupled receptor (GPCR), primarily coupling to Gq, which activates phospholipase C and leads to subsequent increases in intracellular calcium. ahajournals.orgresearchgate.net However, the downstream consequences and crosstalk with other pathways are complex and represent a fertile ground for new research.
Key areas for future investigation include:
Crosstalk with Tyrosine Kinase Pathways: Research in glomerular mesangial cells has shown that the mitogenic signaling of ET-1 involves both protein kinase C (PKC) and protein tyrosine kinase (PTK) activity. researchgate.net BQ-123 effectively blocks this action, suggesting that a key function of ET-A receptor activation is to initiate crosstalk between GPCR signaling and PTK pathways, such as pp60c-src. researchgate.net Future studies could explore the specific molecular links in this crosstalk and determine if this mechanism is prevalent in other cell types, such as cancer cells or fibroblasts.
Immune Signaling Cascades: A significant finding was the involvement of the IL-13/STAT6/Arg1 signaling pathway in the BQ-123-mediated activation of PMN-MDSCs. frontiersin.org This positions BQ-123 as a modulator of immune responses and opens up the possibility of its use in inflammatory conditions. Further research is needed to understand how ET-A receptor blockade on a systemic or cellular level leads to the specific activation of this cytokine signaling pathway.
PI3K/Akt Pathway Modulation: In a preclinical model of tibia cancer pain, BQ-123 was found to reduce the expression of P-PI3K and P-Akt. nih.gov This suggests that the ET-A receptor contributes to nociceptive signaling through the PI3K/Akt pathway. This pathway is a central regulator of cell survival, growth, and metabolism, and its modulation by BQ-123 could have implications for both cancer biology and neuropathic pain states. nih.gov
Calcium-Dependent Signaling: In cardiomyocytes, Gq-coupled receptors, including the ET-1 receptor, influence intracellular calcium cycling and can activate Ca2+-calmodulin-dependent protein kinase II (CaMKII), a critical mediator of cardiac hypertrophy. phoenixpeptide.com As BQ-123 blocks the initial Gq activation by ET-1, detailed mechanistic studies are needed to map its precise long-term effects on CaMKII and other calcium-dependent signaling pathways in the heart and other tissues. phoenixpeptide.com
Development of Refined Preclinical Disease Models
BQ-123 has been utilized in a wide array of preclinical models, demonstrating its utility in probing the role of the ET-A receptor in various pathologies. Future research can build upon this foundation by developing more refined and complex models to better mimic human diseases.
| Disease Area | Preclinical Model | Key Finding with BQ-123 | Reference |
|---|---|---|---|
| Inflammatory Disease | DSS-induced colitis, Papain-induced pneumonia, ConA-induced hepatitis | BQ-123 treatment was effective in relieving inflammation in mouse models. | frontiersin.org |
| Neurology / CNS | Pentylenetetrazole (PTZ)-induced seizures | Delayed seizure onset and reduced the number of rats with major seizures. | caymanchem.comselleckchem.com |
| Neurology / CNS | Opioid (morphine) tolerance | Potentiated opioid antinociceptive responses and attenuated tolerance. | researchgate.net |
| Oncology | Tibia cancer pain model | Reduced cancer-related pain behavior, potentially via the PI3K-Akt pathway. | nih.gov |
| Kidney Disease | Salt-loaded stroke-prone hypertensive rats (SHRSP) | Attenuated hypertension and prevented renal sclerosis and fibrosis. | nih.gov |
| Cardiovascular | Myocardial ischemia-reperfusion | Ameliorated injury in rat models. | selleckchem.com |
| Cardiovascular | Ischemia-induced acute renal failure | Effective in reversing ischemia-induced acute renal failure. | wikipedia.org |
Future directions could involve using BQ-123 in humanized mouse models, organoid cultures derived from patients with specific genetic backgrounds, or in combination with lineage-tracing techniques to track the fate of specific cell populations (e.g., myofibroblasts, immune cells) in response to long-term ET-A blockade.
Mechanistic Studies on Long-Term Physiological Adaptations
While acute studies are plentiful, the long-term physiological adaptations to sustained ET-A receptor blockade with BQ-123 are less understood. Chronic exposure to a receptor antagonist can lead to changes in receptor expression, pathway sensitization, and structural remodeling of tissues.
Future research should focus on:
Structural and Functional Remodeling: A 6-week study in salt-loaded hypertensive rats showed that BQ-123 prevented increases in heart weight and aortic wall thickness and reduced renal fibrosis. nih.gov Mechanistic studies using advanced imaging and molecular biology techniques could dissect the cellular events (e.g., changes in fibroblast activation, extracellular matrix deposition) that are prevented by chronic BQ-123 treatment.
Neuroplasticity and Behavioral Adaptation: In models of opioid tolerance, BQ-123 produced a sustained enhancement of morphine's effects, suggesting it may induce long-lasting neuroadaptive changes in central pain pathways. researchgate.net Future studies could investigate changes in synaptic plasticity, receptor trafficking, and gene expression in brain regions associated with pain and addiction following chronic BQ-123 administration.
Gene Expression and Epigenetic Modifications: Long-term drug exposure can lead to stable changes in gene expression through epigenetic mechanisms. Investigating the transcriptome and epigenome (e.g., DNA methylation, histone modification) of tissues like the heart, kidney, and brain after chronic BQ-123 treatment could reveal the fundamental molecular adaptations that underlie its long-term protective effects.
Application in Complex Biological Systems Research
BQ-123's high selectivity makes it an invaluable pharmacological tool for dissecting the function of the ET-A receptor within complex, integrated biological systems. Its application allows researchers to isolate the ET-A-dependent components of a physiological or pathological response.
Future applications include:
Delineating Receptor Roles: BQ-123 is frequently used in conjunction with ET-B selective antagonists (like BQ-788) to parse the distinct roles of the two major endothelin receptors. taylorandfrancis.comnih.gov This approach has been key in demonstrating that ET-A receptors primarily mediate vasoconstriction, while ET-B receptors are involved in ET-1 clearance and vasodilation. ahajournals.orgnih.gov This dual-antagonist approach can be applied to virtually any system to understand the balance of endothelin receptor activity.
Investigating Dynamic Physiological States: The endothelin system is involved in dynamic processes like pregnancy. BQ-123 has been used as a tool to study the adaptive regulation of endothelin receptors in vascular smooth muscle cells during pregnancy in rats. rndsystems.com This approach can be extended to other complex states like development, aging, and metabolic adaptation.
Systems Biology Approaches: By treating preclinical models with BQ-123 and applying multi-omics technologies (genomics, proteomics, metabolomics), researchers can generate a systems-level understanding of the ET-A receptor's role. This can uncover novel, unbiased connections between the endothelin system and other biological networks, providing a rich dataset for hypothesis generation.
Synergistic Research with Other Modulators of Physiological Systems
The interaction of the endothelin system with other major physiological regulatory pathways is a critical area of research. Investigating the synergistic or additive effects of BQ-123 with modulators of these other systems can uncover new therapeutic strategies and reveal fundamental biological crosstalk.
| Interacting Modulator/System | Observation with BQ-123 | Potential Implication | Reference |
|---|---|---|---|
| ET-B Receptor Antagonists (e.g., BQ-788) | Combination can produce synergistic inhibition of ET-1 effects or reveal opposing functions of the two receptors. | Tool for dissecting the specific roles of ET-A vs. ET-B receptors in any given tissue. | taylorandfrancis.comphysiology.orgnih.gov |
| Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors | In CKD patients on RAAS inhibitors, BQ-123 infusion caused a further fall in blood pressure and proteinuria. | Dual blockade of ET-A and RAAS pathways may offer superior renoprotection. | taylorandfrancis.com |
| Nitric Oxide (NO) System (e.g., L-NAME) | BQ-123 reduces the pressor response caused by NO synthase inhibition, revealing crosstalk. | Highlights the functional antagonism between the vasoconstrictor ET-1/ET-A axis and the vasodilator NO pathway. | nih.gov |
| Non-pharmacological Modulators (e.g., Electroacupuncture) | Combined with electroacupuncture, BQ-123 showed a greater reduction in cancer pain signaling (PI3K-Akt). | Suggests potential for combining pharmacological and non-pharmacological approaches for enhanced therapeutic effect. | nih.gov |
| Other Antihypertensives (e.g., Benazepril) | Predicted to increase the hypotensive activities of various antihypertensive agents. | Potential for combination therapy in resistant hypertension, but requires clinical investigation. | drugbank.com |
Future research should systematically explore these interactions in refined preclinical models. For instance, investigating the combination of BQ-123 and SGLT2 inhibitors in models of diabetic nephropathy could yield novel insights, as both pathways are implicated in renal protection. Similarly, exploring its synergy with immunomodulatory drugs in models of autoimmune disease is a promising avenue, given the emerging role of the endothelin system in inflammation. frontiersin.org
Q & A
Q. What experimental protocols are recommended for evaluating BQ-123 sodium's antagonism of ET-A receptors in vitro?
BQ-123's selectivity and potency can be assessed using calcium mobilization assays in transfected CHO cells. Cells are loaded with Calcium 6 dye, pre-incubated with BQ-123 (e.g., 0.1–100 nM), and stimulated with endothelin-1 (15 nM, EC80). Intracellular Ca²⁺ changes are quantified via fluorescence (FLIPRTETRA™), with IC50 values calculated from dose-response curves . For radioligand binding assays, IC50 values of 22 nM (ET-A) and 18 µM (ET-B) demonstrate its selectivity .
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
this compound is stable for 2 years at -20°C in powder form. For in vitro use, prepare stock solutions in PBS with 20% DMSO (10 mg/mL) or deionized water (10 mM). Avoid repeated freeze-thaw cycles; store aliquots at -80°C for ≤6 months or -20°C for ≤1 month. Solubility in water is ≥0.25 mg/mL at 25°C .
Q. What are the key pharmacological effects of this compound in cardiovascular research?
BQ-123 inhibits ET-1-induced vasoconstriction and reduces oxidative stress. In rat models, it lowers blood pressure (1 mg/kg IV) and mitigates myocardial ischemia-reperfusion injury by blocking ET-A-mediated pathways. It also suppresses ET-1-driven DNA synthesis and phosphoinositide hydrolysis in vascular smooth muscle cells (IC50 = 7.3 nM) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC50 values for BQ-123 across studies?
Variations in IC50 values (e.g., 7.3 nM vs. 59.76 nM) arise from differences in assay systems (e.g., cell type, endothelin-1 concentration) or detection methods (calcium flux vs. radioligand binding). Validate results using standardized protocols: control endothelin-1 doses (e.g., EC80), consistent dye loading times, and parallel assays in ET-B-expressing cells to confirm selectivity .
Q. Why does this compound fail to inhibit renal vasoconstriction in some in vivo models despite blocking systemic pressor responses?
In anesthetized rats, BQ-123 (1 mg/kg) attenuates ET-1-induced systemic hypertension but not renal vasoconstriction. This suggests tissue-specific ET receptor subtypes or redundant signaling pathways (e.g., ET-B activation). Combine BQ-123 with ET-B antagonists (e.g., PD142893) to dissect receptor contributions .
Q. How does hyperglycemia or diabetes alter this compound's efficacy in vascular studies?
In STZ-diabetic rats, BQ-123 reduces ET-1-induced choroidal vasodilation, a response absent in non-diabetic models. High glucose may enhance ET-A receptor sensitivity or modulate downstream oxidative stress pathways. Include glucose-matched controls and assess Nrf2 signaling to clarify mechanisms .
Q. What methodological considerations are critical for studying this compound's pharmacokinetics in vivo?
BQ-123's plasma half-life is short (<75 min), but hemodynamic effects persist for hours. Use continuous infusion protocols (e.g., 0.2 mg/kg/min with a 1 mg/kg bolus) rather than single bolus injections. Monitor pharmacodynamic endpoints (e.g., MAP, renal blood flow) alongside plasma concentrations .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting results on this compound's anti-inflammatory effects?
While BQ-123 reduces TNF-α and IL-6 in LPS-treated rat skeletal muscle, its efficacy in other inflammation models (e.g., viral infections) may vary due to ET receptor subtype crosstalk. Perform co-administration studies with ET-B antagonists and cytokine profiling across multiple timepoints .
Q. What strategies mitigate variability in this compound's potency in pulmonary hypertension models?
In hypoxic pulmonary hypertension, BQ-123's efficacy depends on ET-1 isoform expression and smooth muscle cell proliferation rates. Pre-treat cells with TGF-β to mimic disease states and use transcriptomics to identify ET-A/ET-B expression ratios .
Methodological Best Practices
- Dose-Response Validation : Include positive controls (e.g., ET-1 alone) and negative controls (vehicle + antagonist) in all assays .
- Species-Specific Considerations : Rodent ET receptor pharmacology may differ from humans; validate findings in human primary cells .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly in pregnancy models (e.g., LPS-induced preterm labor in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
